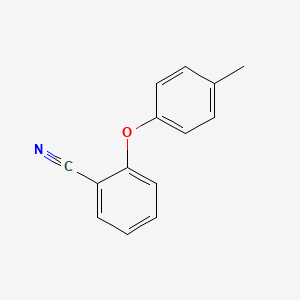

2-(4-Methylphenoxy)benzonitrile

Vue d'ensemble

Description

2-(4-Methylphenoxy)benzonitrile is a chemical compound that is part of a broader class of benzonitriles, which are aromatic nitriles with diverse applications in material science, pharmaceuticals, and organic synthesis. While the specific compound 2-(4-Methylphenoxy)benzonitrile is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of 2-(4-Methylphenoxy)benzonitrile.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves nucleophilic substitution reactions, etherification, and reduction processes. For instance, the synthesis of 4-(4-methylphenoxy)benzylamine, a compound structurally similar to 2-(4-Methylphenoxy)benzonitrile, was achieved through etherification and reduction starting from p-chlorobenzonitrile and p-cresol . This suggests that a similar approach could be used for synthesizing 2-(4-Methylphenoxy)benzonitrile, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is characterized by the presence of an aromatic ring system, which can influence the physical properties and reactivity of the compound. For example, the study of new luminescent benzonitriles revealed that the molecular packing consists of nonconventional H-bond interactions, which are crucial for their liquid crystalline phase behavior . This indicates that the molecular structure of 2-(4-Methylphenoxy)benzonitrile would likely exhibit similar aromatic interactions, potentially affecting its physical state and properties.

Chemical Reactions Analysis

Benzonitrile derivatives participate in various chemical reactions, including condensation to form polymers and Schiff bases, as well as reactions with metal salts to form complexes. The synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy)benzonitrile demonstrates the reactivity of benzonitrile derivatives in forming high-performance polymers . Additionally, the formation of Schiff base compounds from benzonitrile derivatives, as shown in the synthesis of 4-substituted phthalonitriles, highlights the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure and substituents. For instance, the solubility of polymers derived from benzonitrile in polar aprotic solvents and their high thermal stability are notable properties . The luminescent benzonitriles exhibit specific absorption and emission bands, indicating their potential as blue-emitting materials . These properties suggest that 2-(4-Methylphenoxy)benzonitrile would also possess distinct physical and chemical characteristics, such as solubility in certain solvents, thermal stability, and possibly luminescent properties, depending on its molecular structure.

Applications De Recherche Scientifique

Synthetic Methods and Reactivity:

- 4-(4-methylphenoxy)benzylamine was synthesized from p-chlorobenzonitrile and p-cresol, showcasing the compound's potential in forming benzylamine derivatives under optimized conditions (Che Ming-ming, 2012).

- 2-cyano-4′-methylbiphenyl was produced through the condensation of 2-chlorobenzonitrile with a Grignard reagent, indicating the compound's role in synthesizing biphenyl derivatives (C. Qun, 2007).

- The compound's ability to undergo regiocontrolled nitrile oxide cycloadditions with allyl alcohols was highlighted, offering pathways for synthesizing isoxazoline derivatives (S. Kanemasa, M. Nishiuchi, & E. Wada, 1992).

Material Science and Photophysical Properties

Material Synthesis and Sensing Properties:

- Novel mono and ball-type metallo phthalocyanines with benzyl-substituted phthalonitriles demonstrated significant SO2 gas sensing properties, indicating the compound's relevance in developing materials with sensing capabilities (A. Yazıcı, Bakiye Sarıçiçek, A. Altındal, B. Salih, & Ö. Bekaroğlu, 2015).

- The synthesis of zinc phthalocyanine with 2-(2-isopropyl-5-methylphenoxy)phenoxy peripheral groups and its photophysical and photochemical properties, including solubility in organic solvents, were investigated, illustrating the compound's application in photophysical studies (D. Güngördü Solǧun, Ümit Yildiko, & M. Ağırtaş, 2022).

Environmental and Biological Applications

Environmental Impact and Biological Activity:

- The environmental fate of structurally related benzonitrile herbicides, including their microbial degradation in soil and groundwater, was reviewed, underlining the significance of understanding the compound's environmental persistence and degradation pathways (M. Holtze, S. R. Sørensen, J. Sørensen, & J. Aamand, 2008).

- The study of the cathodic synthesis of dicyanodiphenyl diselenide from phenylselenobenzonitrile emphasized the compound's role in electrochemical synthesis and its potential in creating specific diselenide derivatives (C. Degrand, C. Gautier, & M. Kharroubi, 1988).

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

It is likely that the compound influences multiple pathways, given the complexity of biological systems .

Pharmacokinetics

The compound’s molecular weight (20925) suggests that it may have good bioavailability .

Result of Action

Similar compounds are known to induce a variety of effects, ranging from changes in gene expression to alterations in cellular metabolism .

Propriétés

IUPAC Name |

2-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXMRDIYTHLABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508707 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79365-05-2 | |

| Record name | 2-(4-Methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B1337923.png)

![2-[(1,3-Thiazol-2-yl)carbamoyl]acetic acid](/img/structure/B1337941.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)